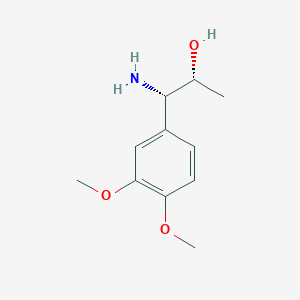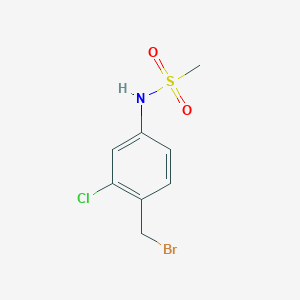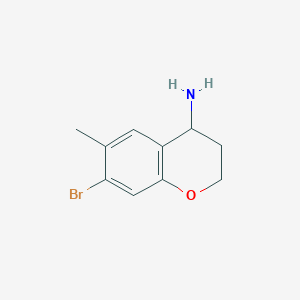![molecular formula C13H10Cl2O B13050931 4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the biphenyl structure, along with a hydroxyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the chlorination of 4-methyl-[1,1’-biphenyl]-2-OL. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atoms can be reduced to form the corresponding biphenyl compound without chlorine.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylbiphenyl: Similar structure but lacks the chlorine and hydroxyl groups.
4-Hydroxybiphenyl: Similar structure but lacks the chlorine and methyl groups.
Uniqueness: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of chlorine atoms, a methyl group, and a hydroxyl group on the biphenyl structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10Cl2O |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
4-chloro-2-(4-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
Clave InChI |
WSDUBROPQIZMOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)


![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)





